2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid
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Description
The compound "2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of pyrazole derivatives can be complex and sensitive to reaction conditions. For instance, the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate did not yield the expected product but instead formed an alternative cyclic imide product. This reaction's outcome was highly dependent on the nature of the reagents and the reaction medium's acidity, leading to a variety of interesting bicyclic heterocycles from a single starting material . Similarly, novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives were synthesized from related starting materials, showcasing the versatility of pyrazole chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. The unexpected cyclic imide product mentioned earlier was fully characterized by NMR and X-ray crystallography, confirming its structure . The novel oxadiazole derivatives were characterized using IR, (1)H NMR, HRMS, and UV-vis absorption, demonstrating the importance of these techniques in understanding the molecular structure of pyrazole derivatives .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions. The synthesis of substituted 2-amino-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyrans through a three-component reaction involving cyanoacetic acid derivatives and carbonyl compounds is an example of the reactivity of pyrazole-related compounds . Additionally, cyclopropylideneacetic acids and esters can be cyclized using CuX(2)-mediated reactions to yield 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones, indicating the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the fluorescence spectral characteristics of the synthesized oxadiazole derivatives were investigated, and it was found that the absorption and emission maxima were less correlated with substituent groups on the pyrazole and benzene moieties, suggesting that the electronic properties of these compounds are complex and not easily predicted by simple substituent effects . The yield of substituted pyrano[4,3-b]pyrans was found to be higher in an ionic liquid compared to ethanol, indicating that the reaction medium can significantly affect the physical properties of the products .
Scientific Research Applications
Synthesis and Chemical Reactivity
A comprehensive review on the synthesis and chemistry of hexasubstituted pyrazolines highlights the development of synthetic routes to highly substituted pyrazolines. These compounds have significant implications in the synthesis of various organic molecules, showcasing the versatility of pyrazole derivatives in chemical reactions. Thermolysis of certain pyrazolines allows for the facile synthesis of hexasubstituted cyclopropanes, demonstrating the potential for creating structurally complex and diverse chemical entities from pyrazole-based precursors (Baumstark, Vásquez, & Mctush-Camp, 2013).
Biological Applications
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones (DCNP) and its derivatives, showcasing their utility as building blocks for the synthesis of various heterocyclic compounds, underscores the biological relevance of pyrazole derivatives. These compounds have applications in heterocyclic and dyes synthesis, indicating the potential for pyrazole derivatives in developing pharmacologically active compounds and functional materials (Gomaa & Ali, 2020).
Pharmacological Significance
Trifluoromethylpyrazoles, including derivatives similar to the specified chemical, have been recognized for their anti-inflammatory and antibacterial properties, signifying their importance in medicinal chemistry. The variation in activity profile based on the position of the trifluoromethyl group highlights the nuanced pharmacological potential of these compounds (Kaur, Kumar, & Gupta, 2015).
Chemical Inhibitors and Enzyme Interaction
Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes re-evaluates the selectivity of inhibitors, including pyrazoline derivatives. This study informs on the metabolic interactions and potential drug-drug interactions involving pyrazole compounds, emphasizing their role in pharmaceutical research and development (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
properties
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-2-7(10(17)18)16-8(6-3-4-6)5-9(15-16)11(12,13)14/h5-7H,2-4H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASBQNODNSGKMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=CC(=N1)C(F)(F)F)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101162056 |
Source
|
Record name | 5-Cyclopropyl-α-ethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101162056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid | |
CAS RN |
1006348-77-1 |
Source
|
Record name | 5-Cyclopropyl-α-ethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyclopropyl-α-ethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101162056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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